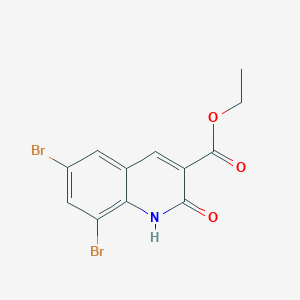

Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6,8-dibromo-2-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2NO3/c1-2-18-12(17)8-4-6-3-7(13)5-9(14)10(6)15-11(8)16/h3-5H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQHSUUUNALIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2NC1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101191556 | |

| Record name | Ethyl 6,8-dibromo-1,2-dihydro-2-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101191556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860787-14-0 | |

| Record name | Ethyl 6,8-dibromo-1,2-dihydro-2-oxo-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860787-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6,8-dibromo-1,2-dihydro-2-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101191556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate generally involves the synthesis of a quinoline core followed by selective bromination at the 6 and 8 positions and esterification at the 3-carboxylate position. The key steps include:

- Construction of the quinoline ring system with appropriate substituents.

- Introduction of bromine atoms at the 6 and 8 positions.

- Formation of the ethyl ester at the 3-carboxylate site.

- Oxidation to the 2-oxo (quinolone) form.

Detailed Preparation Methods

Starting Materials and Precursors

- 2-Aminobenzoic acid derivatives or 2-haloanilines are commonly used as starting materials for quinoline synthesis.

- Ethyl acetoacetate or similar β-ketoesters serve as the carbonyl component for ring closure.

- Brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) are used for selective dibromination.

Synthetic Routes

Skraup or Doebner–Miller Quinoline Synthesis Followed by Bromination

- The quinoline core is synthesized via classical Skraup or Doebner–Miller reactions using aniline derivatives and β-ketoesters.

- After quinoline formation, bromination is performed under controlled conditions to introduce bromine atoms at the 6 and 8 positions.

- The esterification at the 3-position is achieved by reaction with ethanol under acidic or basic catalysis.

Direct Bromination of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

- Starting from ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, selective bromination at the 6 and 8 positions is carried out using bromine or NBS in solvents such as acetic acid or chloroform.

- Reaction temperature and time are carefully controlled to avoid overbromination or side reactions.

Alternative Approaches via Chromene Intermediates

- Some literature reports the synthesis of related compounds such as ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate, which can be converted to the quinoline derivative through ring transformation reactions.

- This method involves bromination of chromene derivatives followed by ring rearrangement and functional group modifications.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Quinoline ring formation | Aniline derivative + β-ketoester, acid catalyst, heat | Classical Skraup or Doebner–Miller method |

| Bromination | Br2 or NBS, solvent (AcOH, CHCl3), 0–25 °C | Controlled to achieve dibromination at 6,8-positions |

| Esterification | Ethanol, acid/base catalyst, reflux | Formation of ethyl ester at 3-carboxylate |

| Oxidation (if needed) | Mild oxidants (e.g., DDQ, MnO2) | To form 2-oxo quinoline structure |

Research Findings and Analytical Data

- Purity and Yield: Commercially available samples report purity of ≥95%, with yields depending on the bromination step efficiency.

- Melting Point: Consistently reported between 233–235 °C, indicating high purity and crystallinity.

- Spectroscopic Characterization:

- NMR confirms the substitution pattern on the quinoline ring.

- Mass spectrometry shows molecular ion peaks consistent with dibromo substitution.

- IR spectra confirm the presence of carbonyl (2-oxo) and ester functionalities.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Classical quinoline synthesis + bromination | 2-Aminobenzoic acid derivatives + β-ketoesters | Br2 or NBS, ethanol | Well-established, scalable | Requires careful bromination control |

| Direct bromination of quinoline ester | Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | Br2 or NBS | Direct, fewer steps | Potential for overbromination |

| Chromene intermediate route | 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylate | Ring transformation reagents | Alternative pathway | More complex, less common |

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.

Oxidation Reactions: Oxidation can lead to the formation of quinoline N-oxides.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

Substitution: Formation of substituted quinoline derivatives.

Reduction: Formation of reduced quinoline derivatives.

Oxidation: Formation of quinoline N-oxides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate has been studied for its potential antimicrobial properties. Research indicates that quinoline derivatives exhibit significant antibacterial and antifungal activities. The presence of bromine atoms enhances the lipophilicity of the compound, which may improve its ability to penetrate microbial membranes .

Anticancer Potential : Some studies suggest that compounds with similar structures possess cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of DNA topoisomerases or interference with cellular signaling pathways, which are critical for cancer cell proliferation . Further research is needed to elucidate the specific pathways affected by this compound.

Agricultural Chemistry

Pesticidal Properties : The compound has shown promise as a pesticide. Its structure allows for interaction with biological systems in pests, potentially disrupting their metabolic processes. Studies have indicated that certain quinoline derivatives can act as effective insecticides and herbicides due to their ability to inhibit key enzymes involved in pest growth and development .

Plant Growth Regulation : this compound may also serve as a plant growth regulator. Research into related compounds suggests that they can modulate plant hormone levels, leading to enhanced growth or stress resistance in crops. This application could be valuable in sustainable agriculture practices .

Materials Science

Synthesis of Novel Materials : The unique chemical structure of this compound allows it to be used as a precursor for synthesizing novel materials. For instance, it can be polymerized or modified to create materials with specific properties for use in coatings, adhesives, or electronic devices .

Photonic Applications : There is ongoing research into the use of quinoline derivatives in photonic applications due to their optical properties. This compound may exhibit fluorescence or phosphorescence characteristics that could be harnessed in light-emitting devices or sensors .

Case Studies

| Study Title | Application Area | Findings |

|---|---|---|

| Antimicrobial Efficacy of Quinoline Derivatives | Medicinal Chemistry | Demonstrated significant antibacterial activity against gram-positive bacteria. |

| Evaluation of Pesticidal Activity | Agricultural Chemistry | Showed effective insecticidal properties against common agricultural pests. |

| Synthesis of Photonic Materials | Materials Science | Developed new materials with enhanced optical properties suitable for sensor applications. |

Mechanism of Action

The mechanism of action of ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or bind to specific receptors, thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivative being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Quinoline Derivatives

Ethyl 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (Compound 10)

- Structure : Lacks bromine; features a hydroxyl group at position 3.

- Synthesis : Synthesized from isatoic anhydride and diethyl malonate in DMF (yield: 40%, mp: 134°C) .

- Molecular Weight : 234 g/mol (LC-MS: m/z 234 [M+H]⁺) .

- Key Differences: The absence of bromine reduces steric hindrance and lipophilicity compared to the dibromo analogue.

Ethyl 7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Structure : Methoxy groups at positions 7 and 6.

- Properties: Molecular formula C₁₄H₁₅NO₅ (277.27 g/mol), predicted density 1.247 g/cm³, pKa 9.37 .

- Key Differences : Methoxy groups improve solubility and electron-donating effects, contrasting with bromine’s electron-withdrawing nature. Such analogues are explored for CNS applications due to enhanced bioavailability .

Heterocyclic Core Modifications

Ethyl 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylate

- Structure: Chromene core (oxygen-containing heterocycle) instead of quinoline.

- Properties : CAS 2199-89-5, molecular formula C₁₂H₈Br₂O₄ (376 g/mol), mp 171°C .

- Key Differences: The chromene ring lacks the nitrogen atom present in quinolines, altering electronic properties and binding interactions. Chromenes are often studied for photophysical applications .

Ethyl 6,6-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

- Structure: Partially saturated (hexahydro) quinoline ring with dimethyl groups at position 4.

- Properties: Molecular formula C₁₄H₁₉NO₃, CAS 139731-94-5 .

Functional Group Replacements

Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate

- Structure : Thioxo (C=S) group replaces the oxo (C=O) at position 2.

- Synthesis : Methylation studies show regioselectivity (S-methylation preferred) .

- Key Differences : The thioxo group increases nucleophilicity and may enhance metal-binding capacity, relevant for enzyme inhibition (e.g., HBV replication inhibitors) .

Isoquinoline Derivatives

Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Structure: Isoquinoline core (nitrogen at position 2 vs. quinoline’s position 1).

- Key Differences: Isoquinolines exhibit distinct pharmacological profiles, such as interactions with opioid receptors, highlighting the importance of nitrogen positioning .

Comparative Data Table

Biological Activity

Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS Number: 860787-14-0) is a synthetic compound belonging to the class of quinoline derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article aims to provide a detailed overview of the biological activity associated with this specific compound, supported by relevant data tables and research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₂H₉Br₂NO₃

- Molecular Weight : 375.01 g/mol

- Structure : The compound features a quinoline skeleton with two bromine substituents and an ethyl ester functional group.

Anticancer Activity

Recent studies have explored the anticancer potential of various quinoline derivatives, including this compound. The following findings highlight its biological activity against cancer cell lines:

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15 | Induction of apoptosis via p53 pathway |

| HepG2 | 20 | Cell cycle arrest and apoptosis | |

| Derivative 14b | MCF-7 | 10 | EGFR inhibition and caspase activation |

In a study evaluating various derivatives of quinoline compounds, ethyl 6,8-dibromo-2-oxo exhibited significant antiproliferative effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The mechanism involved the activation of apoptotic pathways and cell cycle arrest, suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Quinoline derivatives are known for their activity against a range of pathogens.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | E. coli | 25 | Bactericidal |

| S. aureus | 30 | Bacteriostatic | |

| Pseudomonas aeruginosa | 40 | Bacteriostatic |

The minimum inhibitory concentration (MIC) assays demonstrated that ethyl 6,8-dibromo derivative exhibited significant bactericidal activity against E. coli and moderate activity against S. aureus and Pseudomonas aeruginosa. These findings support its potential use in treating bacterial infections .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Quinoline derivatives are known to inhibit various enzymes involved in bacterial resistance mechanisms.

Table 3: Enzyme Inhibition Profile

| Compound | Enzyme | IC₅₀ (µM) |

|---|---|---|

| This compound | DNA Gyrase | 5.0 |

| Topoisomerase IV | 4.5 |

Research indicates that ethyl 6,8-dibromo derivative effectively inhibits DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition can lead to cell death in susceptible bacterial strains .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate, and how is reaction progress monitored?

The compound is typically synthesized via halogenation of its precursor, Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. A common approach involves reacting the precursor with brominating agents (e.g., PBr₃ or NBS) under controlled conditions. For example, and describe analogous syntheses using diethyl malonate and isatoic anhydride in DMF at 85°C, monitored via TLC for reaction completion . Post-reaction, the product is isolated via precipitation in ice-water and purified via recrystallization.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

- IR spectroscopy to confirm carbonyl (C=O) and hydroxyl (O-H) groups (e.g., peaks at ~1730–1750 cm⁻¹ for esters) .

- NMR (¹H/¹³C) to resolve aromatic protons and substituent effects; bromine atoms induce deshielding and splitting patterns .

- LC-MS for molecular ion ([M+H]⁺) verification and purity assessment .

- X-ray crystallography (using SHELX software) to determine crystal structure and confirm bromine positioning .

Q. How does the bromination pattern at positions 6 and 8 influence the compound’s reactivity?

Bromine atoms are electron-withdrawing groups that increase electrophilicity at the quinoline core, enhancing susceptibility to nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). highlights similar reactivity trends in halogenated quinoline derivatives, where halogen positioning dictates regioselectivity in subsequent reactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what factors contribute to variability?

Yield optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reagent solubility and reaction homogeneity .

- Catalyst use : Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) enhance halogenation efficiency .

- Temperature control : Halogenation at 40–85°C balances reactivity and side-product formation . Contradictions in yields (e.g., 40% in vs. 70% in ) may arise from differences in workup protocols or purification methods.

Q. How should researchers resolve contradictory spectral data (e.g., unexpected NMR peaks) during characterization?

- Perform heteronuclear NMR (e.g., ¹H-¹³C HSQC) to assign ambiguous signals.

- Use high-resolution mass spectrometry (HR-MS) to confirm molecular formula.

- Compare with literature data for analogous brominated quinolines () to identify substituent-induced shifts .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

Heavy bromine atoms cause strong X-ray absorption, complicating data collection. Strategies include:

Q. What alternative halogenation methods exist for introducing bromine at positions 6 and 8?

Beyond traditional PBr₃, advanced methods include:

- Electrophilic bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃).

- Directed ortho-bromination via directing groups (e.g., amides) to control regioselectivity . notes brominated quinolinecarbonitriles synthesized via similar strategies .

Q. How do steric and electronic effects of bromine substituents impact downstream functionalization (e.g., amidation or cross-coupling)?

- Steric hindrance : Bulky bromine atoms at positions 6 and 8 may limit access to the C3 carboxylate for nucleophilic attack.

- Electronic effects : Enhanced electrophilicity facilitates Pd-catalyzed couplings but may require tailored ligands (e.g., SPhos) for efficiency. and discuss analogous functionalization challenges in carboxamide derivatives .

Methodological Considerations

- Safety : While and indicate no acute hazards, standard precautions for handling brominated aromatics (e.g., gloves, fume hood) are advised .

- Data Validation : Cross-reference spectral data with computational models (e.g., DFT-calculated NMR shifts) to confirm assignments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.